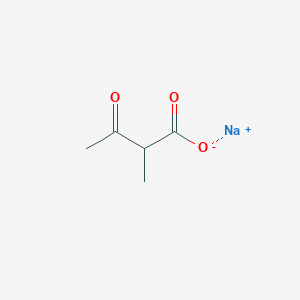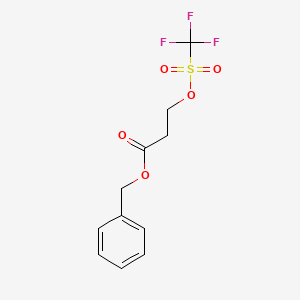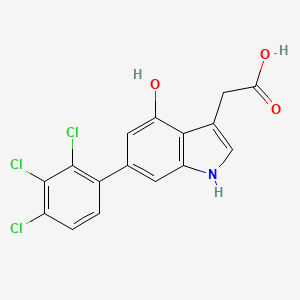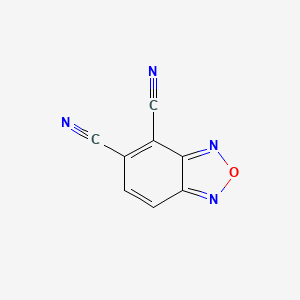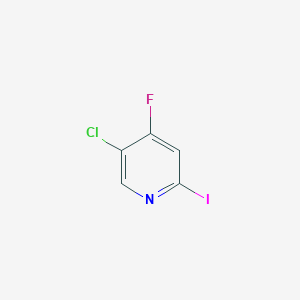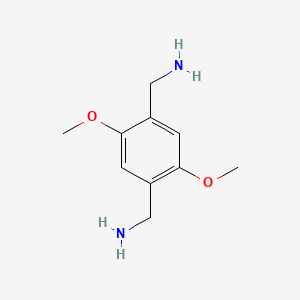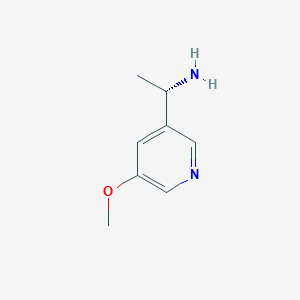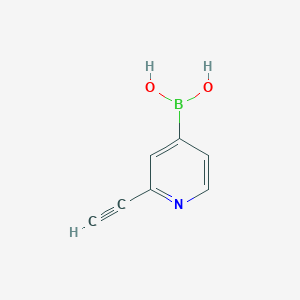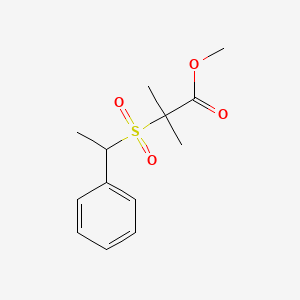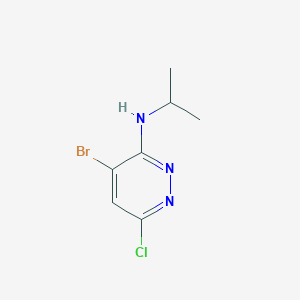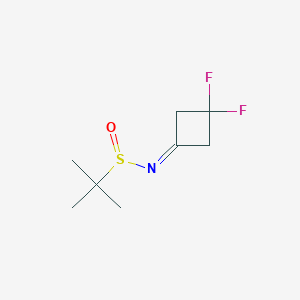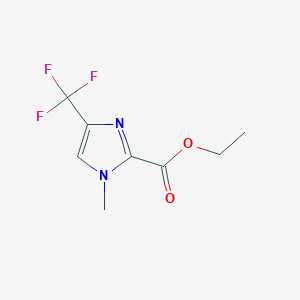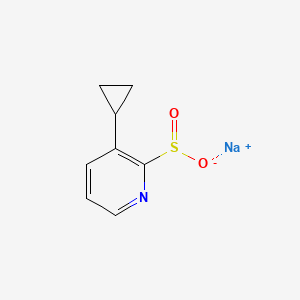
Sodium 3-cyclopropylpyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-cyclopropylpyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates Sulfinates are known for their versatile reactivity and have been widely used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-cyclopropylpyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-cyclopropylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to the corresponding sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfinic Acids: Formed through reduction.
Substituted Sulfinate Salts: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Sodium 3-cyclopropylpyridine-2-sulfinate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of organosulfur compounds, including sulfones and sulfonamides.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which sodium 3-cyclopropylpyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- Sodium Pyridine-2-sulfinate
- Sodium Cyclopropylsulfinate
- Sodium Benzene-2-sulfinate
Comparison: Sodium 3-cyclopropylpyridine-2-sulfinate is unique due to the presence of both a cyclopropyl group and a pyridine ring. This combination imparts distinct reactivity and stability compared to other sulfinates. For instance, the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H8NNaO2S |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
sodium;3-cyclopropylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO2S.Na/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
MURUYVDTVMEECU-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C2=C(N=CC=C2)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
